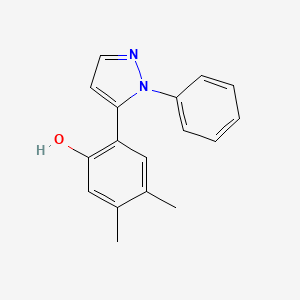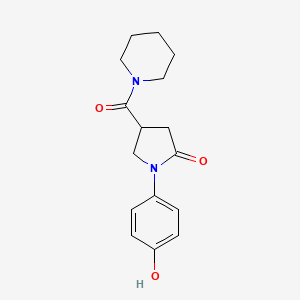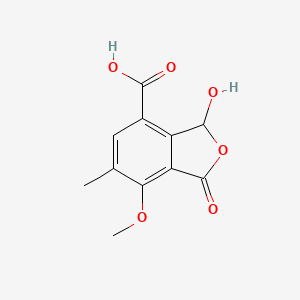
Convolvulanic acid A
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Convolvulanic acid A is a phthalide compound isolated from the fungus Phomopsis convolvulus.
Vorbereitungsmethoden
Convolvulanic acid A can be synthesized through the isolation of metabolites produced by the fungus Phomopsis convolvulus. The preparation involves the extraction and purification of the compound from the fungal culture
Analyse Chemischer Reaktionen
Convolvulanic acid A undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include Lewis acids and microbial transformations by different species of bacteria, fungi, and algae . Major products formed from these reactions include other phthalide derivatives such as convolvulanic acid B and convolvulol .
Wissenschaftliche Forschungsanwendungen
Convolvulanic acid A has been studied for its herbicidal activity against field bindweed (Convolvulus arvensis), making it a potential candidate for agricultural applications . Additionally, its bioactive properties have been explored in the context of medicinal chemistry, particularly for its potential use in developing new therapeutic agents .
Wirkmechanismus
The mechanism of action of convolvulanic acid A involves its interaction with specific molecular targets in plants, leading to the inhibition of growth and development. The exact molecular pathways and targets involved in its herbicidal activity are not fully understood, but it is believed to interfere with essential metabolic processes in the target plants .
Vergleich Mit ähnlichen Verbindungen
Convolvulanic acid A is structurally similar to other phthalide compounds such as convolvulanic acid B and convolvulol. These compounds share similar bioactive properties and are also isolated from the same fungal source . this compound is unique in its specific herbicidal activity against field bindweed, which distinguishes it from other related compounds .
Eigenschaften
CAS-Nummer |
142309-47-5 |
|---|---|
Molekularformel |
C11H10O6 |
Molekulargewicht |
238.19 g/mol |
IUPAC-Name |
3-hydroxy-7-methoxy-6-methyl-1-oxo-3H-2-benzofuran-4-carboxylic acid |
InChI |
InChI=1S/C11H10O6/c1-4-3-5(9(12)13)6-7(8(4)16-2)11(15)17-10(6)14/h3,10,14H,1-2H3,(H,12,13) |
InChI-Schlüssel |
NMTBHJJZDBPWDC-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C2C(OC(=O)C2=C1OC)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Isopropylbenzo[d]oxazole](/img/structure/B12881142.png)
![5-Hydroxy-4-{4-[(morpholin-4-yl)methyl]phenyl}isoquinolin-1(2H)-one](/img/structure/B12881155.png)
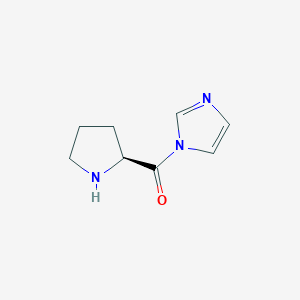
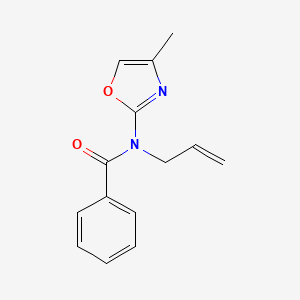
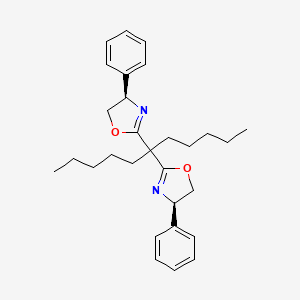

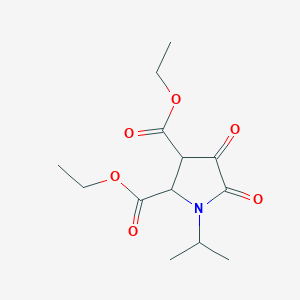
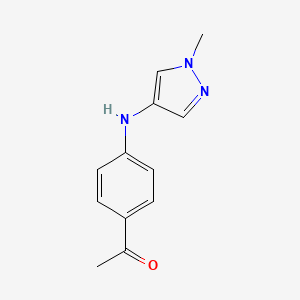
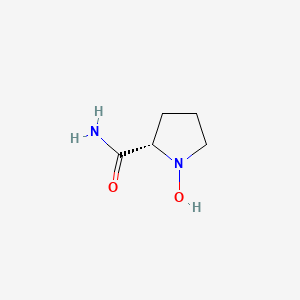
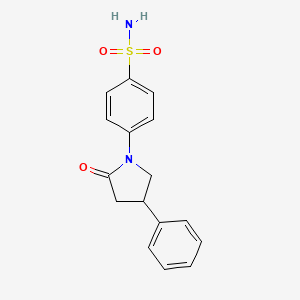
![3-Phenyl-5,6-dihydro-4H-pyrrolo[3,2-d]isoxazole](/img/structure/B12881204.png)
